[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
Description
This compound is a thioamide derivative featuring a brominated indole core substituted at the N1 position with a 2-fluorobenzyl group and at the C3 position with a morpholine-linked methanethione moiety. Its structure combines halogenated aromaticity (5-bromoindole, 2-fluorobenzyl) with a sulfur-containing functional group, which may confer unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiparasitic agents .
Properties
IUPAC Name |
[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2OS/c21-15-5-6-19-16(11-15)17(20(26)23-7-9-25-10-8-23)13-24(19)12-14-3-1-2-4-18(14)22/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPJQJCCDDSBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 1H-indole, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Fluorobenzylation: The brominated indole is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the fluorobenzyl group.
Morpholinylation: The resulting compound is further reacted with morpholine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to attach the morpholin-4-yl group.
Methanethione Formation: Finally, the compound is treated with carbon disulfide (CS2) and a base like sodium hydride (NaH) to form the methanethione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the methanethione group, resulting in debromination or the formation of thiols.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base like triethylamine (TEA) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and debrominated compounds.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Indole Core | Provides a planar structure conducive to π-π stacking interactions. |
| Morpholine Ring | Enhances solubility and potential interaction with biological targets. |
| Halogen Substituents | Influence electronic properties and reactivity. |
Medicinal Chemistry
- Anticancer Activity : The indole moiety is well-known for its anticancer properties. Compounds similar to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione have been studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines due to its structural similarity to known anticancer agents.
- Neuropharmacology : The morpholine ring is associated with neuroactive properties. Research indicates that derivatives of morpholine can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may show promise in neuropharmacological applications.
- Kinase Inhibition : The unique structure allows for the exploration of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione as a kinase inhibitor, which is crucial in cancer therapy. Indole-based compounds are known to inhibit various kinases, making this compound a candidate for further investigation.
Materials Science
The compound's unique properties may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or sensors due to its electronic characteristics imparted by the halogen substituents and the conjugated system formed by the indole structure.
Synthesis and Characterization
The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to achieve high yields and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are essential for confirming the structure and understanding the compound's properties.
Case Study 1: Anticancer Properties
A study conducted on similar indole derivatives demonstrated significant inhibition of cancer cell growth in vitro. The results indicated that modifications at the indole core could enhance cytotoxicity against specific cancer types, suggesting that 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione could be further evaluated for its anticancer potential.
Case Study 2: Neuroactive Compounds
Research into morpholine derivatives has shown promising results in modulating neurotransmitter activity, which could lead to novel treatments for neurodegenerative diseases. The specific interactions of compounds with serotonin receptors were highlighted, indicating potential therapeutic pathways for 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione .
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Pharmacological and Toxicological Insights
- Trypanocidal Activity: ’s thioamides showed weak activity, suggesting that bromoindole and fluorobenzyl substitutions in the target compound might improve binding to parasitic targets (e.g., via halogen bonding).
- Cytotoxicity: The fluorobenzyl group could mitigate toxicity compared to dimethylamino substituents, as electron-withdrawing groups often reduce nonspecific interactions .
- Therapeutic Potential: Structural similarities to GSK-3 inhibitors () and TLR antagonists () suggest possible applications in neurodegenerative diseases or autoimmune disorders, though direct data are lacking.
Biological Activity
The compound 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione is a synthetic organic molecule that exhibits a complex structure combining indole and morpholine functionalities. This unique arrangement suggests potential pharmacological applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 367.29 g/mol. Its structure includes:
- Indole core : Known for various biological activities, including anticancer properties.
- Morpholine ring : Associated with diverse interactions in medicinal chemistry.
- Bromine and fluorine substituents : These halogens can enhance the compound's reactivity and biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. The methods include:
- Formation of the indole core.
- Introduction of the bromine and fluorine substituents.
- Addition of the morpholine moiety.
Anticancer Properties
Research indicates that compounds with structural similarities to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells .
Neuroactive Effects
The presence of the morpholine ring suggests potential neuroactive properties. Morpholine derivatives are known to interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. Indole-based structures often exhibit activity against a range of bacterial strains, making them candidates for antibiotic development .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Indole Derivatives in Cancer Therapy : A study on indole-based kinase inhibitors showed promising results in inhibiting tumor growth in vivo, suggesting that similar mechanisms may apply to our compound .
- Neuropharmacological Studies : Research on morpholine derivatives indicated their efficacy in modulating neurotransmitter release, which could be extrapolated to predict similar effects for our compound .
Predictive Models
Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activity spectrum based on structural features. Preliminary predictions suggest that this compound may exhibit:
- Anticancer activity.
- Neuroactive properties.
- Antimicrobial effects.
Comparative Analysis
To further understand the potential of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione , a comparison with related compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromoindole | Indole core with bromine | Anticancer properties |
| 2-Fluorobenzylamine | Benzene ring with fluorine | Neuroactive properties |
| Morpholine derivatives | Morpholine ring structures | Antimicrobial and analgesic effects |
| Indole-based kinase inhibitors | Indole core with various substituents | Kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
